molecular formula C17H12N2O B12010588 4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile CAS No. 62584-98-9

4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile

Cat. No.: B12010588
CAS No.: 62584-98-9
M. Wt: 260.29 g/mol
InChI Key: YBXPNGAPEHEQSF-UHFFFAOYSA-N
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Description

4,4’-(1-Oxopropane-1,3-diyl)dibenzonitrile, also known by its chemical formula C22H8N2, is a fascinating compound. It consists of two benzene rings connected by a central linker containing a ketone group (1-oxopropane-1,3-diyl). The compound’s structure is shown below:

C22H8N2\text{C22H8N2} C22H8N2

Preparation Methods

Synthetic Routes:

Industrial Production:

Unfortunately, information on large-scale industrial production methods for 4,4’-(1-Oxopropane-1,3-diyl)dibenzonitrile remains limited.

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. Major products formed from these reactions would depend on the specific reaction type.

Scientific Research Applications

4,4’-(1-Oxopropane-1,3-diyl)dibenzonitrile finds applications in diverse scientific fields:

    Chemistry: It serves as a building block for designing novel organic molecules.

    Biology: Researchers explore its interactions with biological systems, although specific studies are scarce.

    Medicine: Its potential medicinal properties remain an area of interest.

    Industry: While industrial applications are not well-established, further research may reveal its utility.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully elucidated. Further studies are needed to understand its molecular targets and pathways involved.

Properties

CAS No.

62584-98-9

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

4-[3-(4-cyanophenyl)-3-oxopropyl]benzonitrile

InChI

InChI=1S/C17H12N2O/c18-11-14-3-1-13(2-4-14)7-10-17(20)16-8-5-15(12-19)6-9-16/h1-6,8-9H,7,10H2

InChI Key

YBXPNGAPEHEQSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)C#N

Origin of Product

United States

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